molecular formula C20H20BrN3O3 B3656318 1-[2-[(4-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide

1-[2-[(4-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide

Cat. No.: B3656318
M. Wt: 430.3 g/mol
InChI Key: QQVLBCVBLVAMMI-UHFFFAOYSA-N
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Description

1-[2-[(4-Bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2-aminobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(4-Bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-[(4-Bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(4-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[2-[(4-Chlorobenzoyl)amino]benzoyl]piperidine-4-carboxamide
  • 1-[2-[(4-Methylbenzoyl)amino]benzoyl]piperidine-4-carboxamide
  • 1-[2-[(4-Fluorobenzoyl)amino]benzoyl]piperidine-4-carboxamide

Uniqueness: 1-[2-[(4-Bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications .

Properties

IUPAC Name

1-[2-[(4-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c21-15-7-5-14(6-8-15)19(26)23-17-4-2-1-3-16(17)20(27)24-11-9-13(10-12-24)18(22)25/h1-8,13H,9-12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVLBCVBLVAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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